Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate is a chemical compound with the molecular formula C11H14F6N2O4 and a molecular weight of 352.23 g/mol. This compound consists of a bis-amide of trifluoroacetic acid and hexanoic acid, making it a unique and valuable compound in various scientific fields.
Vorbereitungsmethoden
The synthesis of Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate typically involves the reaction of 6-aminohexanoic acid methyl ester hydrochloride with trifluoroacetic anhydride . The reaction conditions include:
Reagents: 6-aminohexanoic acid methyl ester hydrochloride, trifluoroacetic anhydride
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl groups to trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl groups with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly for its trifluoromethyl groups which are known to enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroacetyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also affect cellular pathways involved in metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate can be compared with other similar compounds, such as:
Methyl 6-[(trifluoroacetamido)hexanoate: Similar structure but with different functional groups.
Hexanoic acid, 6-[(trifluoroacetyl)amino]-, methyl ester: Another related compound with similar properties.
The uniqueness of this compound lies in its specific combination of trifluoroacetyl and hexanoate groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1478-74-6 |
---|---|
Molekularformel |
C11H14F6N2O4 |
Molekulargewicht |
352.23 g/mol |
IUPAC-Name |
methyl (2S)-2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate |
InChI |
InChI=1S/C11H14F6N2O4/c1-23-7(20)6(19-9(22)11(15,16)17)4-2-3-5-18-8(21)10(12,13)14/h6H,2-5H2,1H3,(H,18,21)(H,19,22)/t6-/m0/s1 |
InChI-Schlüssel |
RENGOOCYAJRSCR-LURJTMIESA-N |
SMILES |
COC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Isomerische SMILES |
COC(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Kanonische SMILES |
COC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.